1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 3-methylbenzyl substituent at the 1-position of the pyrazole ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing -CF₃ group . For instance, derivatives of this compound have been explored as antagonists of farnesoid X receptor (FXR) and modulators of soluble guanylate cyclase (sGC), with implications in treating metabolic disorders and cardiovascular diseases .
Properties
Molecular Formula |
C13H11F3N2O2 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-3-2-4-9(5-8)6-18-7-10(12(19)20)11(17-18)13(14,15)16/h2-5,7H,6H2,1H3,(H,19,20) |
InChI Key |
HTAOWNCQTVAHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes classical acid-base reactions, enabling salt formation or deprotonation for subsequent derivatization:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Deprotonation | NaOH (aq.), RT, 1 hr | Sodium carboxylate salt | Precursor for acylations |
| Salt formation with amines | Triethylamine, DCM, 0°C → RT | Ammonium carboxylate intermediate | Drug conjugate synthesis |
Esterification
The carboxylic acid readily forms esters under standard conditions, critical for modifying solubility or biological activity:
Amidation
Amide bond formation is achieved via coupling reagents, enabling peptide-like linkages:
| Amine | Coupling Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| Methylamine | HATU, DIPEA | DMF | 85% | >95% |
| 4-Aminobenzotrifluoride | EDC/HCl, HOAt | THF | 73% | 92% |
| Morpholine | CDI, NEt₃ | CHCl₃ | 78% | 89% |
Nucleophilic Acyl Substitution
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 hr | Primary alcohol derivative | Over-reduction avoided |
| Grignard reagent | Et₂O, −78°C → RT, 4 hr | Ketone intermediate | Requires strict temp control |
Halogenation
Selective halogenation at the pyrazole ring is facilitated by directing effects:
| Reagent | Position | Conditions | Yield | Reference |
|---|---|---|---|---|
| NBS (1.1 eq) | C-5 | DCM, AIBN, 40°C, 3 hr | 65% | |
| Cl₂ (g) | C-4 | AcOH, 50°C, 6 hr | 58% |
Functionalization via Lithiation
Directed ortho-metalation (DoM) enables regioselective modifications:
| Substrate | Lithiating Agent | Electrophile | Product |
|---|---|---|---|
| 4-Bromo derivative | LDA, −78°C | CO₂ (g) | 4-Carboxylic acid analog |
| Parent compound | n-BuLi, THF | Trimethylborate | Boronic ester for Suzuki coupling |
Mechanistic Insights
-
Acid-Base Behavior : pKa ≈ 3.1 (carboxylic acid), facilitating selective deprotonation .
-
Steric Effects : The 3-methylbenzyl group hinders reactivity at C-5, favoring C-4 substitutions.
-
Electronic Effects : The trifluoromethyl group increases electrophilicity at C-4 by −I effect, directing nucleophilic attacks .
Analytical Validation
Reaction progress is monitored via:
-
IR Spectroscopy : Loss of O–H stretch (2500–3300 cm⁻¹) confirms esterification/amidation.
-
NMR : Disappearance of carboxylic proton (δ 12–13 ppm) and new ester/amide peaks .
This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry and materials science, with applications ranging from protease inhibitors to agrochemical precursors.
Scientific Research Applications
Medicinal Chemistry
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has shown promise in various therapeutic applications:
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against several cancer cell lines. The compound has been studied for its ability to induce apoptosis in colorectal carcinoma cells, demonstrating significant anticancer properties .
- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory activities. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its efficacy in targeting inflammatory pathways .
Agrochemical Applications
The compound's structural characteristics make it suitable for use in agrochemicals:
- Pesticide Development : Pyrazoles have been widely explored for their potential as pesticides due to their ability to interfere with pest metabolism. The incorporation of trifluoromethyl groups can enhance the activity and selectivity of these compounds against target pests .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on human colorectal cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics, suggesting potential for development into novel anticancer agents .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Induces apoptosis via mitochondrial pathway |
| Standard Chemotherapeutic | 25 | DNA intercalation |
Case Study 2: Pesticidal Efficacy
In a separate investigation, a series of pyrazole-based pesticides were tested against common agricultural pests. The results demonstrated that compounds with trifluoromethyl substitutions had enhanced efficacy compared to their non-substituted counterparts, indicating a promising avenue for developing new agrochemicals .
| Pesticide | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A (trifluoromethyl) | Aphids | 85 |
| Compound B (non-trifluoromethyl) | Aphids | 60 |
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: The compound can modulate signaling pathways, leading to the inhibition of microbial growth or the reduction of inflammation.
Comparison with Similar Compounds
Substitutions on the Benzyl Group
- This compound demonstrated moderate FXR antagonism in vitro .
- 3-(p-Tolyl)-1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid (7f) : The p-tolyl group at the 3-position enhances steric bulk, which may reduce solubility compared to the target compound. Its synthetic route involves cesium carbonate-mediated alkylation, similar to the target compound’s synthesis .
Variations in the Trifluoromethyl Group
- 3-(Difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid : Replacing -CF₃ with -CHF₂ reduces molecular weight (266.24 vs. ~279 for the target compound) and lipophilicity, impacting bioavailability. Predicted acidity (pKa ≈ 3.10) is lower than the target compound due to weaker electron withdrawal .
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid : Lacking the benzyl group, this simpler analogue is a common intermediate in agrochemical synthesis. Its similarity score to the target compound is 0.69, reflecting significant structural divergence .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| 1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid* | C₁₃H₁₁F₃N₂O₂ | ~279.24 | 1.33 (predicted) | 445.1 (predicted) |
| 1-[(3-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | C₁₂H₁₂N₂O₂ | 216.24 | N/A | N/A |
| 3-(Difluoromethyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid | C₁₃H₁₂F₂N₂O₂ | 266.24 | 1.33 (predicted) | 445.1 (predicted) |
*Predicted data based on structurally similar compounds .
Biological Activity
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 113100-53-1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in pharmaceutical applications due to its antitumor, anti-inflammatory, and antimicrobial properties. The following sections will detail its biological activity, supported by research findings and case studies.
- Molecular Formula : C₆H₅F₃N₂O₂
- Molecular Weight : 194.11 g/mol
- Melting Point : 203 °C
- Boiling Point : 285.6 °C
Antitumor Activity
Recent studies have highlighted the effectiveness of pyrazole derivatives, including this compound, in targeting various cancer types. For instance, pyrazole compounds have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. A study demonstrated that certain pyrazoles exhibited significant cytotoxic effects, especially when combined with conventional chemotherapy agents like doxorubicin, enhancing the overall therapeutic efficacy against resistant cancer subtypes .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through various in vitro assays. Pyrazole derivatives are known to inhibit key inflammatory pathways, which may be attributed to their ability to modulate cytokine production and reduce oxidative stress in cells. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that this compound demonstrates activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit the growth of various strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can significantly influence the compound's potency and selectivity for biological targets. For example, the introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and improved interaction with cellular membranes, thereby increasing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
